Okadaic acid potassium salt
Description
Historical Context of Okadaic Acid Discovery and its Significance as a Research Probe
Okadaic acid was first isolated in 1981 from the black sponge Halichondria okadai, from which it derives its name. acs.orgwikipedia.org It was also isolated from the sponge H. melanodocia. acs.orgwikipedia.org Initial interest in the compound was driven by the potent cytotoxic activity of the crude extract from which it was isolated. wikipedia.org However, it was later determined that the primary cytotoxic agents were other compounds known as Halichondrines. wikipedia.org
Despite this, research into okadaic acid continued due to its unique biological effects. A significant breakthrough occurred when it was identified as a potent inhibitor of specific protein phosphatases. mrc.ac.ukmdpi.com This discovery was a milestone in cell signaling research, establishing okadaic acid as a powerful pharmacological tool to investigate the roles of these enzymes in cellular regulation. mdpi.com Its ability to selectively inhibit certain phosphatases allows researchers to probe the intricate balance of protein phosphorylation and dephosphorylation that governs a vast array of cellular functions. acs.orgmdpi.com
Overview of Okadaic Acid as a Polyether Marine Toxin in Research
Okadaic acid is a complex polyether compound derived from a C38 fatty acid. wikipedia.orgmrc.ac.uk While first discovered in sponges, it is actually produced by several species of dinoflagellates, single-celled marine organisms of the genera Dinophysis and Prorocentrum. acs.orgmdpi.comnih.gov It accumulates in marine organisms that feed on these dinoflagellates, such as shellfish and sponges. acs.orgwikipedia.org
The molecule is classified as a lipophilic marine toxin and is the primary causative agent of Diarrheic Shellfish Poisoning (DSP) in humans who consume contaminated seafood. mdpi.commdpi.com Okadaic acid and its analogs, the dinophysistoxins (DTXs), are some of the most frequently reported marine toxins worldwide. mdpi.commdpi.com In a research context, its identity as a marine toxin is secondary to its utility as a specific biochemical inhibitor. Its natural origin and complex structure have also made it a subject of interest in fields like natural product synthesis. wikipedia.org
Table 1: Key Characteristics of Okadaic Acid
| Characteristic | Description |
|---|---|
| Chemical Class | Polyether, Polyketide |
| Molecular Formula | C₄₄H₆₈O₁₃ |
| Natural Source | Dinoflagellates (Dinophysis, Prorocentrum) |
| Vector of Human Exposure | Consumption of contaminated shellfish |
| Associated Syndrome | Diarrheic Shellfish Poisoning (DSP) |
Fundamental Role in Advancing Understanding of Protein Phosphorylation
The most significant contribution of okadaic acid to science is its role in elucidating the process of protein phosphorylation. mdpi.com This process, the addition of a phosphate (B84403) group to a protein, is a critical mechanism for regulating a vast number of cellular activities, including cell growth, division, and signal transduction. nih.govmdpi.com The removal of these phosphate groups is carried out by enzymes called protein phosphatases.
Okadaic acid is a potent and highly specific inhibitor of certain serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). mrc.ac.uktocris.comcellsignal.com It exhibits a much higher affinity for PP2A, inhibiting it at nanomolar concentrations, while requiring higher concentrations to inhibit PP1. cellsignal.commedchemexpress.com This differential inhibition has made it an invaluable tool for distinguishing the functions of these two major phosphatases within the cell. mdpi.com
By treating cells with okadaic acid, researchers can effectively "turn off" specific phosphatases, leading to an increase in the phosphorylation of their target proteins. mrc.ac.uk This allows for the identification of proteins regulated by these phosphatases and the study of the downstream consequences of their hyperphosphorylation. mdpi.comnih.gov This approach has been instrumental in mapping signaling pathways and understanding the molecular basis of various cellular processes. acs.orgmdpi.com
Table 2: Inhibitory Activity of Okadaic Acid on Protein Phosphatases
| Protein Phosphatase | IC₅₀ (Concentration for 50% Inhibition) | Selectivity |
|---|---|---|
| Protein Phosphatase 2A (PP2A) | 0.1 - 1 nM | High |
| Protein Phosphatase 1 (PP1) | 3 - 20 nM | Moderate |
| Protein Phosphatase 2B (PP2B) | Inhibited at much higher concentrations | Low |
| Protein Phosphatase 2C (PP2C) | Not effectively inhibited | Very Low |
Structure
2D Structure
Properties
CAS No. |
155751-72-7 |
|---|---|
Molecular Formula |
C44H67KO13 |
Molecular Weight |
843.1 g/mol |
IUPAC Name |
potassium (2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C44H68O13.K/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42;/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49);/q;+1/p-1/b10-9+;/t26-,27-,28+,30+,31+,32+,33-,34+,35-,36-,37+,38+,39-,41-,42+,43-,44-;/m1./s1 |
InChI Key |
UXRQUXBFVICHQJ-GHIYGBLASA-M |
Isomeric SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)/C=C/C(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[K+] |
Canonical SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[K+] |
Origin of Product |
United States |
Mechanisms of Action and Molecular Interactions
Selective Inhibition of Serine/Threonine Protein Phosphatases (PPs)
Okadaic Acid, Potassium Salt is recognized as a powerful inhibitor of the PPP family of protein phosphatases, which includes PP1, PP2A, PP2B, PP4, PP5, and PP6. nih.govasahikawa-med.ac.jp Its inhibitory action is not uniform across all members of this family, demonstrating a marked degree of selectivity that has been exploited in numerous research applications. wikipedia.orgnih.govchemicalbook.com
The most well-characterized targets of Okadaic Acid, Potassium Salt are Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A), two major serine/threonine phosphatases in mammalian cells. apexbt.comresearchgate.net It exhibits a significantly higher potency for PP2A compared to PP1. merckmillipore.comwikipedia.orgchemicalbook.comapexbt.com This differential inhibition is a cornerstone of its utility as a research tool. annualreviews.org
Okadaic acid demonstrates a dissociation constant (Ki) for PP2A in the picomolar to low nanomolar range, while its Ki for PP1 is in the mid-nanomolar range. wikipedia.orgnih.gov Specifically, IC50 values have been reported as approximately 0.1-1 nM for PP2A and 10-19 nM for PP1. merckmillipore.comchemicalbook.comapexbt.com This indicates that PP2A is inhibited about 200 times more strongly than PP1. chemicalbook.com The potassium salt form enhances its solubility in aqueous environments, which facilitates its binding to the active site of these enzymes. scbt.com
Table 1: Inhibitory Potency of Okadaic Acid against PP1 and PP2A
| Phosphatase | IC50 (nM) | Dissociation Constant (Ki) |
|---|---|---|
| PP1 | 10-19 merckmillipore.comchemicalbook.comapexbt.com | ~150 nM wikipedia.orgnih.gov |
| PP2A | 0.1-1 merckmillipore.comchemicalbook.comapexbt.com | ~30 pM - 0.3 nM wikipedia.orgnih.govnih.gov |
While renowned for its effects on PP1 and PP2A, research has shown that okadaic acid also inhibits other protein phosphatases, albeit with less efficiency. chemicalbook.comnih.gov It is a potent inhibitor of PP4 and can also inhibit PP5. nih.gov In contrast, its inhibitory effect on Protein Phosphatase 2B (PP2B), also known as calcineurin, is significantly weaker, typically occurring in the micromolar range. asahikawa-med.ac.jp This relative lack of potent inhibition towards PP2B and PP2C further underscores its selectivity for the PP1/PP2A class of phosphatases. chemicalbook.comannualreviews.org
The inhibitory action of okadaic acid stems from its direct interaction with the catalytic subunit of the phosphatases. asahikawa-med.ac.jp The unique, complex structure of the okadaic acid molecule, particularly its C-1 to C-24 region which forms a circular conformation, is crucial for its inhibitory activity. nih.gov The molecule binds within the active site of the enzyme, engaging in specific electrostatic interactions. scbt.com Studies have highlighted the importance of the hydroxyl groups on the okadaic acid molecule for this binding. For instance, oxidation of the 27-hydroxyl group significantly reduces its affinity for both PP1 and PP2A, suggesting this group is a key binding site. nih.gov
Downstream Cellular Signaling Perturbations Resulting from Phosphatase Inhibition
The inhibition of protein phosphatases by Okadaic Acid, Potassium Salt leads to a state of hyperphosphorylation, dramatically altering the landscape of cellular signaling. scbt.comchemicalbook.comresearchgate.net This disruption of the delicate balance between phosphorylation and dephosphorylation triggers a variety of downstream cellular responses. scbt.com
By blocking the dephosphorylation of proteins, okadaic acid treatment results in a net increase in the phosphorylation levels of numerous cellular proteins. scbt.comchemicalbook.comphysiology.org This has been observed in various experimental models, including the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease research, and an increased phosphorylation state of the Na+-K+-ATPase α1-subunit in renal tissue. nih.govphysiology.orgnih.gov The accumulation of these phosphorylated proteins disrupts their normal function and can trigger a range of cellular events. scbt.comchemicalbook.com
The hyperphosphorylation state induced by okadaic acid can lead to the activation of various protein kinase cascades. nih.gov The inhibition of phosphatases like PP2A effectively removes the "brakes" on these pathways, leading to their sustained activation. Research has demonstrated that okadaic acid can activate several key signaling pathways, including:
Mitogen-activated protein kinase (MAPK) cascades: This includes the activation of MEK1/2 and extracellular signal-regulated kinases (ERK1/2). nih.gov
c-Jun N-terminal kinase (JNK) and p38 MAPK: These are stress-activated protein kinases that can be stimulated by phosphatase inhibition. nih.govthoracickey.com
Protein Kinase A (PKA): Okadaic acid has been shown to influence PKA signaling. nih.govresearchgate.net
Protein Kinase C (PKC): The compound can lead to the activation of PKC. nih.govmolbiolcell.org
Glycogen (B147801) synthase kinase 3β (GSK3β): Inhibition of PP2A by okadaic acid can lead to the activation of GSK3β. nih.gov
This widespread activation of kinase cascades underscores the central role of protein phosphatases in maintaining cellular homeostasis and how their inhibition by Okadaic Acid, Potassium Salt can profoundly alter cellular function.
Influence on Key Regulatory Proteins and Gene Expression Patterns in Cellular Models
Okadaic Acid, Potassium Salt, as a water-soluble analog of Okadaic acid, serves as a critical tool for investigating cellular processes regulated by protein phosphorylation. merckmillipore.comsigmaaldrich.com Its primary mechanism of action is the potent and selective inhibition of serine/threonine protein phosphatases, which leads to a state of hyperphosphorylation within the cell. oup.comresearchgate.net This alteration of the cellular phosphorylation landscape subsequently impacts the activity of numerous key regulatory proteins and modulates a wide array of gene expression patterns, influencing pathways involved in cell cycle control, apoptosis, and tumorigenesis. oup.comscbt.comnih.govnih.gov
The inhibition of Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A) is central to the effects of Okadaic Acid. agscientific.comscbt.com It exhibits a significantly higher affinity for PP2A, with an IC50 value of approximately 0.1 nM, compared to PP1, for which the IC50 is in the range of 10-15 nM. merckmillipore.com This potent inhibition disrupts the normal dephosphorylation processes, leading to the accumulation of phosphorylated proteins and the activation of various downstream signaling cascades. scbt.comnih.gov
Impact on Key Regulatory Proteins
The hyperphosphorylated state induced by Okadaic Acid, Potassium Salt triggers significant changes in the activity and expression of crucial regulatory proteins. This includes the activation of various protein kinases and the modulation of proteins central to cell cycle and apoptosis regulation.
Protein Kinases: By inhibiting the phosphatases that counteract their activity, Okadaic Acid effectively leads to the activation of multiple protein kinases. In cellular models, this includes the activation of p38 Mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK). nih.gov Studies have also noted the activation of other major kinases such as Extracellular regulated kinases (ERK), Glycogen synthase kinase 3 beta (GSK3β), and Protein Kinase C (PKC) in response to phosphatase inhibition by okadaic acid. nih.govscbt.com
Tumor Suppressor Protein p53: Okadaic acid treatment induces the hyperphosphorylation of the p53 protein. nih.govnih.gov This modification can have complex, context-dependent effects on p53's function. In some cellular models, such as rat embryonic fibroblasts with a wild-type p53, this hyperphosphorylation leads to an increase in p53's affinity for the p21(waf1) promoter and a subsequent G2/M cell cycle arrest. nih.gov In other contexts, hyperphosphorylation has been shown to attenuate the transcriptional activation function of p53 without affecting its ability to bind DNA. nih.gov Research has also shown that okadaic acid can induce the expression of p53. apexbt.com
Transcription Factors (CREB, Elk-1): In a rat striatum model, okadaic acid was shown to increase the phosphorylation of the transcription factors CREB (cAMP response element-binding protein) and Elk-1 in a dose-dependent manner. apexbt.com
Cell Cycle Proteins: Okadaic acid has been shown to induce the phosphorylation of Apc3, a core subunit of the Anaphase-Promoting Complex/Cyclosome (APC/C), which is a key regulator of mitotic progression. embopress.org This indicates that okadaic acid-sensitive phosphatases are crucial for maintaining the dephosphorylated, inactive state of mitotic phosphoproteins during interphase. embopress.org
Table 1: Influence of Okadaic Acid, Potassium Salt on Key Regulatory Proteins
| Protein Class | Specific Protein | Observed Effect | Cellular Model | Citation |
|---|---|---|---|---|
| Protein Phosphatases | Protein Phosphatase 1 (PP1) | Inhibition | General | merckmillipore.comscbt.com |
| Protein Phosphatase 2A (PP2A) | Potent Inhibition | General | merckmillipore.comscbt.comnih.gov | |
| Protein Kinases | p38 MAPK, JNK | Activation | U-937 cells | nih.gov |
| GSK3β, ERK | Activation | Neurons | nih.gov | |
| Protein Kinase C (PKC) | Activation | 3T3/L1 adipocytes | scbt.comvwr.com | |
| Tumor Suppressors | p53 | Hyperphosphorylation, Induced Expression | Rat embryonic fibroblasts, Rabbit lens epithelial cells | nih.govnih.govapexbt.com |
| Apoptosis Regulators | Bcl-2, Bcl-X(L), Bax | Decreased mRNA and protein expression | Human myeloid leukemia cells (K562, KU812, HL-60) | nih.gov |
| Transcription Factors | CREB, Elk-1 | Increased Phosphorylation | Rat striatum | apexbt.com |
| Cell Cycle Regulators | Apc3 (of APC/C) | Increased Phosphorylation | Xenopus egg extracts | embopress.org |
Modulation of Gene Expression Patterns
The influence of Okadaic Acid, Potassium Salt extends to the regulation of gene expression. The altered activity of transcription factors and signaling proteins leads to changes in the transcription of numerous genes, particularly those involved in cell growth, inflammation, and apoptosis.
Proto-Oncogenes (c-fos, c-jun): Okadaic acid is a known inducer of early and secondary response genes. nih.gov It stimulates the expression of the nuclear proto-oncogenes c-fos and c-jun. nih.govnih.gov In mouse keratinocytes, the induction of c-fos expression is sustained, showing peaks at 6 and 48 hours after treatment. nih.gov This effect is regulated at both the transcriptional and post-transcriptional levels, as okadaic acid also stabilizes c-fos mRNA. nih.gov
Cell Cycle and Apoptosis Genes (p21, bax): Consistent with its effects on the p53 protein, okadaic acid treatment in cells with functional p53 leads to an increase in the steady-state levels of p21(waf1) mRNA, a key inhibitor of cell cycle progression. nih.gov It has also been shown to induce the expression of the pro-apoptotic gene bax in rabbit lens epithelial cells, which is necessary for the apoptotic program in that model. apexbt.com
Inflammatory Genes (Chemokines): In epidermal-like JB6 cells, okadaic acid stimulates the expression of the inflammatory chemokine KC (CXCL1) through the activation of the NF-κB transcription factor pathway. oup.com Similarly, it has been shown to affect the production of Interleukin-8 (IL-8) in human colon (HT-29) and bladder (T24) cancer cell lines. researchgate.net
Other Genes: The expression of secondary response genes, such as transin and plasminogen-activator (PA) urokinase, is also induced by okadaic acid in mouse keratinocytes, though the induction pattern is slower compared to other tumor promoters like TPA. nih.gov
Table 2: Influence of Okadaic Acid, Potassium Salt on Gene Expression
| Gene Category | Specific Gene | Effect on Expression | Cellular Model | Citation |
|---|---|---|---|---|
| Proto-Oncogenes | c-fos | Induced Expression | Mouse keratinocytes, Rat striatum | apexbt.comnih.govnih.gov |
| c-jun | Induced Expression | Mouse keratinocytes | nih.gov | |
| Cell Cycle/Apoptosis | p21(waf1) | Increased mRNA levels | Rat embryonic fibroblasts | nih.gov |
| bax | Induced Expression | Rabbit lens epithelial cells | apexbt.com | |
| Inflammatory | KC (CXCL1) | Stimulated Expression | Mouse epidermal-like JB6 cells | oup.com |
| IL-8 | Modulated Production | Human HT-29 and T24 cells | researchgate.net | |
| Secondary Response | Transin | Induced Expression | Mouse keratinocytes | nih.gov |
Biological Effects and Cellular Responses in Research Models
Impact on Cellular Processes and Homeostasis in In Vitro Systems
Okadaic Acid, Potassium Salt's ability to permeate cells and inhibit key phosphatases allows researchers to dissect a variety of fundamental cellular activities. agscientific.com
Cell Cycle Regulation and Progression in Model Systems
Okadaic Acid, Potassium Salt has been shown to significantly influence cell cycle regulation. In various cell types, including leukocytes and neuronal cells, it can cause disruptions in the cell cycle. rsc.org Studies have demonstrated that while high concentrations of okadaic acid can induce cell cycle arrest, lower concentrations over a longer period may accelerate cell cycle progression. nih.gov For instance, in differentiated human neuroblastoma TR14 cells, okadaic acid was found to increase the proportion of cells in the S phase and induce the expression of cell cycle markers such as cyclin B1 and cyclin D1. nih.gov This suggests that it can force differentiated neuronal cells to re-enter the mitotic cycle, although they are unable to complete it successfully. nih.gov The compound is utilized in research to study the coordination of the cell cycle, which is regulated by the reversible phosphorylation of proteins. chemicalbook.com
Induction of Apoptosis and Programmed Cell Death Pathways in Cellular Models
The induction of apoptosis, or programmed cell death, is a well-documented effect of Okadaic Acid, Potassium Salt in various cellular models. chemicalbook.com High concentrations of the compound (100–500 nM) have been shown to induce apoptosis following morphological changes in cells. mdpi.com This process is often characterized by DNA fragmentation. nih.gov Research has indicated that the apoptotic process induced by okadaic acid is dependent on caspase-3 activation. rsc.org Furthermore, studies on rabbit lens epithelial cells have shown that okadaic acid-induced apoptosis is associated with the increased expression of p53 and bax, proteins known to be involved in apoptotic pathways. apexbt.com In postmitotic neurons, there is growing evidence that the apoptosis triggered by okadaic acid is linked to an unsuccessful attempt by the cells to re-enter the mitotic cycle. nih.gov
Regulation of Gene Expression and Protein Synthesis/Degradation in Research Settings
Okadaic Acid, Potassium Salt has been observed to modulate gene expression and protein synthesis. It has been shown to increase the transcription of certain genes. For example, in human A549 lung carcinoma cells, okadaic acid led to a significant increase in the mRNA levels for the urokinase-type plasminogen activator receptor (u-PAR), which was linked to increased gene transcription. nih.gov This suggests that the transcription of the u-PAR gene is controlled by factors that are normally dephosphorylated by okadaic acid-sensitive phosphatases. nih.gov In other research, intrastriatal infusion of okadaic acid in rats led to increased c-fos mRNA expression in the dorsal striatum. apexbt.com The compound is also used to study the regulation of protein synthesis as part of broader cellular processes. chemicalbook.com
Effects on Cytoskeletal Dynamics and Cell Morphology in Research Models
A dramatic effect of Okadaic Acid, Potassium Salt is the reorganization of the cellular cytoskeleton and subsequent changes in cell morphology. mdpi.comrsc.org Exposure to okadaic acid leads to a breakdown of the cortical actin cytoskeleton and a loss of cell-to-cell contact. mdpi.comnih.gov This is a result of the hyperphosphorylation of numerous proteins, including those that regulate cytoskeletal dynamics and cell adhesion. mdpi.comnih.gov The compound has been shown to regulate the phosphorylation status and location of proteins associated with both the actin cytoskeleton and microtubules. mdpi.comnih.gov This makes it a useful tool for studying the maintenance of cytoskeletal structure. chemicalbook.com
Metabolic Alterations in Cellular Research (e.g., glucose uptake, glycogen (B147801) synthesis)
Okadaic Acid, Potassium Salt is known to induce various metabolic alterations in cellular research models. It has been reported to interfere with metabolic pathways such as glucose uptake, lipolysis, glycolysis, and glycogen and protein synthesis. chemicalbook.com In hepatocytes, for example, okadaic acid can interfere with glucose metabolism by increasing gluconeogenesis and glucose output. excli.de It also plays a role in the study of glycogen metabolism control. chemicalbook.com
Neurobiological Research Models Utilizing Okadaic Acid
Okadaic Acid, Potassium Salt is extensively used in neurobiological research, particularly in the study of neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov Although not classified as a neurotoxin, it has been shown to induce neurotoxic effects. chemicalbook.commdpi.com
The compound is a potent inhibitor of PP1 and PP2A, and the reduced activity of these phosphatases has been implicated in the brains of Alzheimer's patients. nih.gov By inhibiting these phosphatases, okadaic acid induces the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles (NFTs), which are a pathological hallmark of Alzheimer's disease. nih.govnih.gov This makes it a valuable tool for creating in vitro and in vivo models of tauopathy. nih.gov
Research has shown that okadaic acid can induce NFT-like pathological changes and tau hyperphosphorylation, leading to neurodegeneration. nih.gov It also activates kinases such as GSK3β and those in the MAPK cascade, which are associated with oxidative stress and the progression of Alzheimer's disease. nih.gov Furthermore, studies have demonstrated that okadaic acid can lead to β-amyloid deposition, synaptic loss, and memory impairments in animal models, all of which are characteristic features of Alzheimer's disease. nih.gov
The table below summarizes the key biological effects and cellular responses observed in research models using Okadaic Acid, Potassium Salt.
| Cellular Process | Model System | Observed Effects | Key Findings |
| Cell Cycle Regulation | Human neuroblastoma TR14 cells, leukocytes | Increased S phase, induction of cyclin B1 and D1, cell cycle disruption | Forces differentiated neurons into an abortive mitotic cycle. rsc.orgnih.gov |
| Apoptosis | Human neuroblastoma cells, rabbit lens epithelial cells | DNA fragmentation, caspase-3 activation, increased p53 and bax expression | Apoptosis is linked to an attempt to re-enter the cell cycle. rsc.orgnih.govapexbt.com |
| Gene Expression | Human A549 lung carcinoma cells, rat striatum | Increased u-PAR and c-fos mRNA levels | Regulation of gene transcription via phosphorylation-dependent factors. apexbt.comnih.gov |
| Cytoskeletal Dynamics | Various cell lines | Reorganization of actin cytoskeleton, loss of cell-cell contact | Hyperphosphorylation of cytoskeletal regulatory proteins. mdpi.comnih.gov |
| Metabolism | Hepatocytes | Increased gluconeogenesis and glucose output | Interference with glucose and glycogen metabolism. chemicalbook.comexcli.de |
| Neurobiology | In vitro and in vivo models | Tau hyperphosphorylation, neurofibrillary tangle formation, neurodegeneration | Mimics key pathological features of Alzheimer's disease. nih.govnih.govnih.gov |
Induction of Tau Hyperphosphorylation in In Vitro and In Vivo Animal Models
Okadaic Acid, Potassium Salt, is a well-established tool in neuroscience research for its ability to induce the hyperphosphorylation of tau protein, a key pathological hallmark of Alzheimer's disease (AD) and other tauopathies. nih.govnih.gov As a potent and selective inhibitor of the serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and to a lesser extent Protein Phosphatase 1 (PP1), it disrupts the critical balance between tau phosphorylation and dephosphorylation. nih.govresearchgate.netapexbt.com This inhibition leads to an accumulation of abnormally phosphorylated tau, mimicking the conditions observed in the brains of AD patients. nih.govfrontiersin.org
In in vitro models, Okadaic Acid has been successfully used to induce tau hyperphosphorylation in a variety of systems. Studies using human neuroblastoma SH-SY5Y cells have demonstrated that treatment with the compound leads to significant tau phosphorylation. researchgate.netmdpi.com Research on slices of human lateral temporal cortex also showed a dose-dependent increase in tau phosphorylation upon exposure to Okadaic Acid, resulting in the formation of "PHF-like tau," which are forms of tau with slower mobility that resemble the components of paired helical filaments (PHFs) found in AD. nih.gov Furthermore, organotypic brain slices from both wild-type and transgenic AD mice treated with Okadaic Acid exhibited hyperphosphorylation of tau at specific sites, such as tau-S199, tau-T231, and tau-S396. frontiersin.org The mechanism involves not only the direct inhibition of phosphatases but also the subsequent activation of major tau kinases like Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5). nih.govmdpi.com
In in vivo animal models, the administration of Okadaic Acid has been shown to replicate key aspects of tau pathology. Chronic microinfusion of the compound into the hippocampus of rats induces significant increases in phosphorylated tau and the formation of neurofibrillary tangle (NFT)-like structures in both the cortex and hippocampus. nih.gov These models are instrumental for studying the cascade of events that link phosphatase inhibition to the development of tauopathy. nih.govnih.gov The use of Okadaic Acid in rodents effectively creates models that display not only the biochemical changes of tau hyperphosphorylation but also associated cognitive deficits, providing a valuable platform for investigating disease mechanisms. nih.govnih.gov It is noted that different salt preparations of Okadaic Acid, including the potassium salt, may exhibit variations in toxicity and the extent of PP2A inhibition at the same concentration. nih.gov
Table 1: Research Models for Okadaic Acid-Induced Tau Hyperphosphorylation
| Model Type | Specific Model | Key Findings | Reference |
|---|---|---|---|
| In Vitro | Human Neuroblastoma SH-SY5Y Cells | Induces significant tau hyperphosphorylation and neuronal cell death; used to screen neuroprotective compounds. | researchgate.netmdpi.com |
| In Vitro | Human Lateral Temporal Cortex Slices | Dose-dependent formation of "PHF-like tau" peptides. | nih.gov |
| In Vitro | Organotypic Brain Slices (Wild-type & Transgenic AD Mice) | Induces hyperphosphorylation at specific tau epitopes (tau-S199, tau-T231, tau-S396). | frontiersin.org |
| In Vivo | Rat (Chronic Hippocampal Infusion) | Causes cognitive deficiency, NFT-like pathological changes, and tau hyperphosphorylation. | nih.gov |
| In Vivo | Rodent (Intracerebroventricular Injection) | Induces memory impairment and serves as a model for sporadic AD. | nih.govnih.gov |
Modeling of Neurodegenerative Pathologies in Research (e.g., Alzheimer's Disease-like features in animal brains, neurotoxicity mechanisms)
Okadaic Acid, Potassium Salt, is extensively used to generate research models that recapitulate the complex neurodegenerative pathologies seen in diseases like Alzheimer's. nih.goveurekalert.org By inhibiting protein phosphatases, it triggers a cascade of events leading to neuronal damage and death, providing a robust platform for studying the mechanisms of neurotoxicity. eurekalert.orgnih.gov These models are particularly valuable for investigating sporadic AD, which accounts for the vast majority of cases and is not based on genetic mutations. nih.goveurekalert.org
In animal models, particularly rodents, the administration of Okadaic Acid induces a spectrum of AD-like features. Chronic infusion into the brain can lead to significant cognitive impairments, which are correlated with the appearance of hallmark pathologies such as neurofibrillary tangle (NFT)-like structures composed of hyperphosphorylated tau. nih.gov Some studies have successfully created more comprehensive models by combining Okadaic Acid treatment with other insults; for instance, bilateral injection into the hippocampus of rats followed by exposure to hypoxic conditions resulted in a model exhibiting both tau hyperphosphorylation and an upregulation of amyloid-beta (Aβ). nih.govresearchgate.net This demonstrates the utility of the compound in exploring the interplay between different pathological pathways in AD. nih.govresearchgate.net
The neurotoxicity mechanisms initiated by Okadaic Acid are multifaceted. The primary action of inhibiting PP1 and PP2A leads to the hyperphosphorylation of neuronal proteins beyond just tau, affecting synaptic function and cell survival. nih.govnih.gov This phosphatase inhibition activates major kinases implicated in AD, including MAPK, ERK, and GSK3β, which contribute to the neurodegenerative process. nih.govnih.gov The resulting pathology includes not only the formation of NFTs but also other molecular changes such as cholinergic dysfunction, mitochondrial dysfunction, synapse loss, and apoptosis, all of which are characteristic features of AD. nih.govnih.govnih.gov
Table 2: Okadaic Acid in Modeling Neurodegenerative Pathologies
| Animal Model | Administration Method | Induced Alzheimer's Disease-like Features | Reference |
|---|---|---|---|
| Rat | Chronic unilateral microinfusion into hippocampus | Cognitive deficiency, NFT-like conformational changes, tau hyperphosphorylation. | nih.gov |
| Rodent | Intracerebroventricular (ICV) injection | Memory impairment, neurofibrillary degeneration, cholinergic dysfunction. | nih.govnih.govnih.gov |
| Rat | Bilateral microinjection into hippocampus + Hypoxia | Tau hyperphosphorylation, Aβ upregulation, cognitive deficiency. | nih.govresearchgate.net |
| Mouse | ICV injection | Learning and memory impairments, neuronal loss. | mdpi.com |
Research on Oxidative Stress and Neuroinflammation in Okadaic Acid-Treated Models
The use of Okadaic Acid in research models has been pivotal in establishing the links between phosphatase inhibition, oxidative stress, and neuroinflammation in the context of neurodegeneration. nih.govnih.gov These processes are considered significant contributing factors to the pathogenesis of Alzheimer's disease. nih.govnih.gov
Research has consistently shown that the administration of Okadaic Acid induces a state of significant oxidative stress in the brain. nih.gov In vivo studies using rat models have demonstrated that chronic infusion of the compound leads to increased levels of protein carbonylation and lipid peroxidation in the cortex and hippocampus. nih.gov These markers are indicative of widespread oxidative damage to essential cellular components. This induced oxidative stress is considered a major player in the resulting cognitive deficiencies and neuronal damage observed in these models. nih.govnih.gov Studies in various cell lines and animal models have confirmed that Okadaic Acid is a known inducer of reactive oxygen species (ROS). excli.de
Table 3: Oxidative Stress and Neuroinflammation in Okadaic Acid Models
| Pathological Process | Model | Key Research Findings | Reference |
|---|---|---|---|
| Oxidative Stress | Rat (Hippocampal Infusion) | Increased protein carbonylation and lipid peroxidation in the cortex and hippocampus. | nih.gov |
| Oxidative Stress | Rat (ICV Injection + Hypoxia) | Model exhibited enhanced oxidative stress, considered a major player in AD pathogenesis. | nih.govresearchgate.net |
| Neuroinflammation | Rat (ICV Injection) | Induces astroglial and microglial activation; increased neuroinflammatory markers. | nih.govnih.gov |
| Neuroinflammation | Rat (ICV Injection) | Increased Glial Fibrillary Acidic Protein (GFAP) reactivity, indicating astrogliosis. | nih.gov |
| Neuroinflammation | Rat Brain (In Vivo) | Detection of increased Interleukin-1 beta (IL-1β). | excli.de |
Applications of Okadaic Acid, Potassium Salt, in Biomedical Research Non Clinical
Okadaic Acid as a Biochemical Probe for Signal Transduction Studies
Okadaic Acid serves as an invaluable biochemical probe for dissecting signal transduction pathways. By inhibiting phosphatases, it effectively traps proteins in their phosphorylated state, enabling researchers to identify and study the roles of specific phosphorylation events in cellular signaling cascades. nih.govnih.gov
Okadaic Acid's high specificity for PP1 and PP2A makes it an exceptional tool for elucidating the distinct functions of these phosphatases in various signaling pathways. cellsignal.comnih.gov It has been instrumental in demonstrating the control exerted by reversible protein phosphorylation over numerous biological processes. nih.gov For instance, studies have utilized Okadaic Acid to investigate the Hippo pathway, a critical tumor suppressor signaling cascade. mdpi.com By inhibiting PP2A, Okadaic Acid enhances the phosphorylation of core kinases in this pathway, such as MST1 and MST2, thereby activating the pathway and allowing for detailed study of its components and regulation. mdpi.com
The differential inhibition of PP1 and PP2A by Okadaic Acid provides a means to distinguish their respective roles. PP2A is inhibited at much lower concentrations (IC50 ≈ 0.1 nM) compared to PP1 (IC50 ≈ 15-20 nM). cellsignal.com This concentration-dependent inhibition allows researchers to selectively target PP2A at low nanomolar concentrations.
| Phosphatase | IC50 (nM) |
|---|---|
| Protein Phosphatase 2A (PP2A) | 0.1 - 0.3 |
| Protein Phosphatase 1 (PP1) | 15 - 50 |
| Protein Phosphatase 3 (PP3) | 3.7 - 4 |
| Protein Phosphatase 4 (PP4) | 0.1 |
| Protein Phosphatase 5 (PP5) | 3.5 |
This table presents the half-maximal inhibitory concentrations (IC50) of Okadaic Acid for various protein phosphatases, highlighting its high potency for PP2A. medchemexpress.com
Okadaic Acid treatment is a powerful strategy for identifying novel phosphoepitopes and cryptic phosphorylation sites within proteins. nih.gov By blocking dephosphorylation, it increases the steady-state level of phosphorylation, making transient or low-abundance phosphorylation events detectable. nih.gov This is particularly useful for identifying sites with high phosphate (B84403) turnover that might otherwise remain unseen. nih.gov
The use of Okadaic Acid has revealed "cryptic" phosphorylation sites that are not apparent in the absence of the inhibitor. nih.gov These are often residues buried within the protein's core that become phosphorylated during processes like protein folding. biorxiv.orgbiorxiv.org The identification of such sites provides deeper insights into the regulation of protein structure and function.
Use in Cellular and Animal Models for Basic Research Investigations
Okadaic Acid, Potassium Salt, is widely employed in cellular and animal models to investigate fundamental biological questions. Its ability to modulate protein phosphorylation allows for the controlled study of various cellular phenomena.
Okadaic Acid has been shown to influence cell proliferation and differentiation in various cell types. For example, in F9 embryonal carcinoma cells, Okadaic Acid treatment leads to an arrest of proliferation in the M phase of the cell cycle and induces morphological changes and the expression of differentiation markers. nih.gov This effect is linked to the increased phosphorylation of key regulatory proteins, leading to the activation of transcription factors like AP-1. nih.gov
Studies have demonstrated that Okadaic Acid can inhibit the proliferation of various cell lines, including GH4 rat pituitary cells, by slowing progression through mitosis. nih.gov This effect is associated with an increase in the proportion of phosphorylated retinoblastoma (RB) protein, a key regulator of the cell cycle. nih.gov
Okadaic Acid is a well-established tumor promoter and is used extensively in cancer research to model and study the mechanisms of tumorigenesis. nih.govnih.gov It promotes tumors in mouse skin initiated with a carcinogen like 7,12-dimethylbenz(a)anthracene (DMBA). nih.gov The tumor-promoting activity of Okadaic Acid is attributed to its inhibition of PP1 and PP2A, leading to the sustained phosphorylation of proteins involved in cell growth and proliferation. nih.gov
Research using Okadaic Acid has been pivotal in understanding the "Okadaic Acid pathway" of tumor promotion, which is distinct from the protein kinase C activation pathway of other tumor promoters like TPA. nih.gov This research has highlighted the critical role of protein phosphatase inhibition in cancer development. For example, in TNF-α-deficient mice, treatment with DMBA and Okadaic Acid did not result in tumor formation, demonstrating the importance of TNF-α induction in Okadaic Acid-mediated tumor promotion. nih.gov
| Cell Line | Cancer Type | Observed Effect |
|---|---|---|
| AGS | Gastric Adenocarcinoma | Inhibition of proliferation |
| MNK-45 | Gastric Cancer | Inhibition of proliferation |
| Caco-2 | Colorectal Adenocarcinoma | Inhibition of proliferation |
| MCF-7 | Breast Carcinoma | Induction of apoptosis-like morphological changes |
| SK-N-SH | Neuroblastoma | Induction of apoptosis-like morphological changes |
This table summarizes the observed effects of Okadaic Acid on a selection of human cancer cell lines used in research. medchemexpress.comnih.gov
Okadaic Acid is utilized in developmental biology research to investigate the role of protein phosphorylation in embryonic development and to study its potential embryotoxicity. nih.gov Studies in developing chick embryos have shown that Okadaic Acid can interfere with angiogenesis, the formation of new blood vessels. nih.gov Exposure to Okadaic Acid resulted in a reduced density of the vascular plexus in the yolk-sac membrane and chorioallantoic membrane. nih.gov This effect is thought to be mediated, at least in part, by the induction of excessive reactive oxygen species (ROS). nih.gov Such studies provide valuable insights into the potential developmental toxicity of marine toxins and the critical role of protein dephosphorylation in normal embryonic development.
Study of Immunological Processes in In Vitro Models
Okadaic Acid, Potassium Salt, serves as a critical pharmacological tool for the in vitro investigation of immunological processes, primarily due to its potent and selective inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A). nih.gov This inhibitory action allows researchers to dissect the complex signaling pathways that are regulated by protein phosphorylation, a fundamental mechanism in immune cell activation, communication, and function.
One area of investigation involves the impact of Okadaic Acid on cytokine production by immune cells. Early in vitro studies on human peripheral monocytes demonstrated that Okadaic Acid could produce significant alterations in the production of interleukin-1 (IL-1). mdpi.com The response was concentration-dependent, with low concentrations stimulating IL-1 production, while medium concentrations led to a marked depression. mdpi.com This highlights the compound's utility in exploring the regulatory circuits that control the synthesis and release of key inflammatory mediators.
Mast cells, which are pivotal in allergic and inflammatory responses, represent another valuable in vitro model for studying immunological signaling using Okadaic Acid. nih.gov These cells possess distinct signaling pathways that, upon stimulation, lead to the release of various mediators. The use of Okadaic Acid has been instrumental in demonstrating the crucial role of PP2A in regulating these pathways across mast cells from several species. nih.gov By inhibiting PP2A, researchers can effectively "switch on" or amplify phosphorylation-dependent signals, allowing for a detailed examination of the downstream consequences, such as mediator release and gene expression, thereby elucidating the phosphatase's role in maintaining cellular homeostasis and modulating immune responses. nih.gov
The table below summarizes key findings from in vitro immunological studies using Okadaic Acid.
| Cell Type | Process Studied | Key Finding |
| Human Peripheral Monocytes | Cytokine Production | Altered Interleukin-1 (IL-1) production in a dose-dependent manner. mdpi.com |
| Mast Cells | Signal Transduction | Elucidation of PP2A's role in regulating mediator release and other cellular functions. nih.gov |
Development of Research Tools and Assays
The specific biochemical properties of Okadaic Acid, Potassium Salt, particularly its high-affinity inhibition of protein phosphatases, have been leveraged for the development of various research tools and assays. nih.govnih.gov These applications primarily focus on the detection of Okadaic Acid itself in various matrices and on the study of cellular processes regulated by reversible phosphorylation.
Protein Phosphatase Inhibition Assays: The most direct application of Okadaic Acid's mechanism of action is in the development of protein phosphatase inhibition (PPI) assays. These assays utilize the specific inhibition of PP2A by Okadaic Acid to quantify its presence. nih.gov In a typical format, a commercially available PP2A preparation is used, and its activity is measured in the presence of a sample. nih.gov A decrease in enzymatic activity corresponds to the presence of Okadaic Acid. This method is highly sensitive, capable of detecting the toxin at concentrations as low as 0.063 ng/mL in aqueous solutions. nih.gov The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key parameter in these assays.
| Enzyme | IC50 for Okadaic Acid | Reference |
| Protein Phosphatase 2A (PP2A) | 0.1 - 1 nM | cellsignal.com |
| Protein Phosphatase 1 (PP1) | 3 - 20 nM | cellsignal.com |
Immunoassays: Competitive Enzyme-Linked Immunosorbent Assays (ELISAs) have been widely developed for the rapid screening and quantitative analysis of Okadaic Acid in samples like shellfish. sci-hub.ser-biopharm.com In a competitive ELISA, free Okadaic Acid in the sample competes with a labeled Okadaic Acid conjugate for binding to a limited number of specific anti-Okadaic Acid antibodies. goldstandarddiagnostics.com The signal produced is inversely proportional to the concentration of Okadaic Acid in the sample. goldstandarddiagnostics.com These kits can provide a high-throughput method for monitoring toxin levels. r-biopharm.com For instance, a competitive indirect ELISA was developed using Okadaic Acid Potassium Salt to prepare standard solutions for calibration. sci-hub.se
Biosensors: More advanced detection methods include biosensors, which offer rapid and often real-time analysis. Various biosensor platforms have been developed for Okadaic Acid detection:
Optical Biosensors: These are often based on surface plasmon resonance (SPR). In this format, an antibody against Okadaic Acid is immobilized on a sensor chip. The binding of the toxin from a sample is detected as a change in the refractive index at the sensor surface, providing a quantitative measurement. nih.govnih.gov These assays can be highly sensitive, with validated detection limits capable of meeting regulatory standards. nih.gov
Electrochemical Biosensors: These sensors measure changes in electrical properties upon toxin binding. One approach involves modifying a graphene screen-printed electrode where Okadaic Acid is covalently bonded to the surface. mdpi.com The detection is based on the competitive binding of an antibody to the immobilized toxin versus the free toxin in the sample. Another strategy employs aptamers—short, single-stranded DNA or RNA molecules that bind to specific targets. An electrochemical aptasensor using gold nanoparticles on carbon electrodes was designed for the simultaneous detection of multiple marine toxins, including Okadaic Acid, with a detection limit of 0.0048 nM. mdpi.com
The table below compares the performance of various assay types developed for Okadaic Acid detection.
| Assay Type | Principle | Detection Limit | Matrix |
| Protein Phosphatase Inhibition Assay | Enzyme Inhibition | 2 ng/g | Mussel Digestive Glands nih.gov |
| Competitive ELISA | Immunoassay | Not specified | Shellfish sci-hub.ser-biopharm.com |
| Optical Biosensor (SPR) | Immunoassay | 31 µg/kg | Shellfish nih.gov |
| Electrochemical Aptasensor | Aptamer Binding | 0.0048 nM | Buffer mdpi.com |
| Graphene-based Immunosensor | Immunoassay | 19 ng/L | Buffer mdpi.com |
Aptamer-Based Tools: A novel approach involves the generation of aptamers that act as functional mimics of Okadaic Acid. mdpi.com These "internal-image" aptamers are selected for their ability to bind to the anti-Okadaic Acid monoclonal antibody. mdpi.com Such aptamers can serve as non-toxic surrogates for the toxin in assay development, improving safety and handling in laboratory settings. mdpi.com
Synthetic Methodologies and Biosynthetic Pathways
Biosynthesis of Okadaic Acid
The natural production of okadaic acid is a complex biological process primarily occurring in microscopic marine organisms.
Okadaic acid (OA) is a toxic polyether compound originally isolated from the black sponge, Halichondria okadai. wikipedia.orgchemicalbook.commdpi.com Subsequent research identified the true biogenetic origins of OA to be several species of marine dinoflagellates, particularly those from the genera Dinophysis and Prorocentrum. wikipedia.orgacs.orgmdpi.comwhoi.edu Species such as Dinophysis fortii, D. acuminata, D. acuta, and various Prorocentrum species including P. lima, P. concavum, and P. hoffmannianum are known producers. mdpi.comacs.orgmdpi.comwhoi.edu
These toxin-producing dinoflagellates are consumed by filter-feeding organisms. nih.gov As a result, okadaic acid and its derivatives, known as dinophysistoxins (DTXs), can accumulate in the tissues of marine invertebrates, most notably bivalve mollusks like mussels, scallops, clams, and oysters. wikipedia.orgchemicalbook.comfrontiersin.orgnoaa.gov The toxin is most concentrated in the hepatopancreas of these organisms. wikipedia.org This bioaccumulation is the primary vector through which the toxin enters the broader marine food chain. nih.gov
Table 1: Natural Sources of Okadaic Acid
This interactive table summarizes the primary producers and common accumulators of okadaic acid in the marine environment.
| Role | Organism Type | Examples | References |
| Producer | Dinoflagellates | Prorocentrum lima, P. concavum, Dinophysis fortii, D. acuminata, D. acuta | mdpi.comacs.orgmdpi.comwhoi.edu |
| Accumulator | Sponges | Halichondria okadai, H. melanodocia | chemicalbook.comacs.orgmdpi.com |
| Accumulator | Shellfish | Mussels (Mytilus edulis), Scallops, Oysters, Clams | wikipedia.orgfrontiersin.orgnoaa.gov |
The biosynthesis of okadaic acid is a prime example of a polyketide pathway, similar in mechanism to fatty acid synthesis but with significantly more complexity and variation. wikipedia.orgmdpi.com The molecule is assembled by a large, modular enzyme complex known as a Type I polyketide synthase (PKS). mdpi.comnih.gov
Isotopic labeling studies have been instrumental in elucidating the intricate steps of its formation. wikipedia.org The biosynthesis begins with an unusual starter unit, glycolate, which forms carbons 37 and 38. wikipedia.orgnih.gov The remainder of the carbon backbone is constructed through the sequential addition of acetate (B1210297) units. wikipedia.orgnih.gov
The PKS pathway for okadaic acid is characterized by several unusual modifications that deviate from standard polyketide synthesis:
Incomplete Reductive Steps : During chain extension, the typical cycle of β-keto reduction, dehydration, and enoyl reduction is often incomplete, leading to the various oxygenated functional groups and double bonds present in the final structure. wikipedia.org
Carbon Deletion : The biosynthetic pathway involves unique carbon deletion events. wikipedia.org Evidence suggests this occurs via a Favorskii-type rearrangement followed by decarboxylation, which accounts for certain interrupted patterns in the acetate unit sequence. wikipedia.orgacs.org
Baeyer-Villiger Oxidation : The formation of the carboxylic acid group and certain ether linkages is proposed to occur through Baeyer-Villiger oxidation, where an oxygen atom is inserted into the carbon backbone. acs.orgacs.org This reaction is catalyzed by monooxygenase enzymes. acs.org
Ether Ring Cyclization : The formation of the multiple fused and spiro-ether rings is thought to proceed via the epoxidation of double bonds within the polyketide chain, followed by intramolecular cyclization. acs.org For example, the cyclization of rings C, D, and E is suggested to occur via a β-epoxide intermediate. acs.org
Total Synthesis Approaches to Okadaic Acid
The formidable structural complexity of okadaic acid, with its 17 stereocenters, multiple spiroketals, and fused ether rings, has made it a significant target for total synthesis. iupac.org Several successful total syntheses have been reported, each employing sophisticated strategies to construct the molecule.
Given the molecule's size and complexity, a convergent synthetic approach is favored over a linear one. In this strategy, the molecule is retrosynthetically disconnected into several large fragments, which are synthesized independently and then coupled together in the final stages. acs.orgrsc.orgcam.ac.uk
The three most notable total syntheses were accomplished by the research groups of Isobe, Forsyth, and Ley. wikipedia.org
Isobe's Synthesis (1986) : The first total synthesis broke the molecule into three key fragments (A, B, and C) along the C14–C15 and C27–C28 bonds. wikipedia.orgresearchgate.net These fragments, all derived from glucose, were synthesized separately. The B and C fragments were first joined, and the resulting piece was then coupled with fragment A. wikipedia.org This landmark synthesis involved 106 steps in total, with the longest linear sequence being 54 steps. wikipedia.org
Forsyth's Synthesis (1997) : This approach also used a three-fragment strategy (C1-C14, C16-C27, and C28-C38). acs.org A key feature was the convergent coupling of an organocerium reagent (representing the C28-C38 fragment) to a sensitive β,γ-unsaturated aldehyde (the C16-C27 fragment). acs.orgresearchgate.net This was followed by elaboration into a β-keto phosphonate, which was then coupled to the C1-C14 fragment. acs.org This synthesis was more efficient, with a longest linear sequence of 26 steps. wikipedia.org
Ley's Synthesis (1998) : This synthesis also utilized a convergent, three-component coupling strategy, building upon chemistry developed within the Ley laboratories to assemble the complex structure. rsc.orgcam.ac.uk
Table 2: Comparison of Key Total Synthesis Approaches for Okadaic Acid
This interactive table outlines the main strategies of the three pioneering total syntheses of okadaic acid.
| Lead Scientist | Year | Key Strategy | Longest Linear Sequence | Precursors | References |
| Isobe | 1986 | 3-fragment (A, B, C) sequential coupling via sulfone carbanions. | 54 steps | D-glucose derivatives | wikipedia.orgresearchgate.netacs.org |
| Forsyth | 1997 | 3-fragment convergent coupling; organocerium reagent addition. | 26 steps | Methyl (S)-(+)-3-hydroxy-2-methylpropionate, d-altropyranoside | wikipedia.orgacs.orgacs.org |
| Ley | 1998 | 3-fragment convergent coupling strategy. | Not specified | Not specified | wikipedia.orgrsc.orgcam.ac.uk |
A major challenge in synthesizing okadaic acid is controlling the stereochemistry of its numerous chiral centers and constructing the complex polycyclic ether systems. Chemists have employed various ingenious methods to achieve this:
Chiral Pool Synthesis : Early approaches, like Isobe's, relied heavily on the "chiral pool," using readily available chiral molecules like D-glucose as starting materials to provide the necessary stereochemical framework for the fragments. wikipedia.org Forsyth's synthesis similarly used a d-altropyranoside derivative to establish the stereochemistry of the C22-C26 ring. acs.org
Stereocontrolled Reactions : Specific reactions were used to set key stereocenters. For instance, Forsyth's synthesis used an oxidation-reduction sequence to invert the configuration at C27 to match that of the natural product. acs.org The final C1-C38 enone was diastereoselectively reduced using Corey's (S)-CBS/BH3 system to create the correct allylic alcohol. acs.org
Spiroketalization Methods : The formation of the characteristic spiroketal moieties has been achieved through several routes. Isobe's synthesis generated them thermodynamically from precursor ketone diols by treatment with acid. wikipedia.org Ley's group employed a gold(I) chloride-catalyzed spiroketalization, representing a milder and more modern approach. acs.org Other model studies have explored methods like Suárez photochemical oxidative cyclization to assemble the spiroketal core. researchgate.net
Isolation and Purification Methodologies from Natural Sources
Obtaining pure okadaic acid from natural sources, such as cultured dinoflagellates or contaminated shellfish, requires multi-step isolation and purification procedures. nih.govmdpi.com These methods are essential for producing analytical standards and for research purposes. nih.gov
The general workflow involves extraction followed by a series of chromatographic separations to remove impurities and separate OA from its closely related analogs like DTX1 and DTX2. nih.govnih.gov
Extraction : The process typically begins with the extraction of the toxin from the biomass (e.g., centrifuged Prorocentrum cells or shellfish tissue) using an organic solvent, most commonly methanol (B129727) (MeOH). mdpi.com The crude extract is then often subjected to liquid-liquid partitioning, for example, between dichloromethane (B109758) (CH2Cl2) and water, to separate lipophilic compounds like OA from more polar substances. mdpi.com
Initial Chromatographic Cleanup : The crude extract is further purified using column chromatography. Macroporous resins (e.g., HP-20) can be used for initial enrichment and cleanup. researchgate.net This is often followed by chromatography on stationary phases like silica (B1680970) gel or Sephadex LH-20, which separates compounds based on polarity and size, respectively. mdpi.com
High-Performance Liquid Chromatography (HPLC) : The final and most critical purification step almost invariably involves semi-preparative reversed-phase HPLC (RP-HPLC). mdpi.commdpi.comresearchgate.net This technique provides high-resolution separation of OA from its analogs. An acidic mobile phase is sometimes used to improve the peak shape and separation efficiency. mdpi.com Purity is often confirmed using analytical HPLC coupled with mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net
An improved procedure for isolating OA and DTX1 from Prorocentrum lima cultures involved a four-step purification process that achieved recoveries of approximately 76% and purities greater than 95%. nih.govnih.gov Similarly, a method for purifying OA from microalgae using macroporous resin, counter-current chromatography, and semi-preparative HPLC yielded final purities of over 98%. researchgate.net
The potassium salt of okadaic acid is not a direct product of these biosynthetic or synthetic pathways. It is formed in a subsequent, simple acid-base reaction by neutralizing the carboxylic acid functional group of the isolated parent compound with a potassium base, such as potassium hydroxide. This salt form can offer advantages in terms of handling and solubility for certain applications.
Table 3: Mentioned Chemical Compounds
| Compound Name | Formula | Role/Mention |
|---|---|---|
| Okadaic Acid | C₄₄H₆₈O₁₃ | The primary subject of the article. |
| Okadaic Acid, Potassium Salt | C₄₄H₆₇KO₁₃ | A salt derivative of Okadaic Acid. |
| Dinophysistoxin-1 (DTX-1) | C₄₅H₇₀O₁₃ | An analog of Okadaic Acid. |
| Dinophysistoxin-2 (DTX-2) | C₄₄H₆₈O₁₂ | An analog of Okadaic Acid. |
| Glycolate | C₂H₄O₃ | Starter unit in Okadaic Acid biosynthesis. |
| Acetate | C₂H₃O₂⁻ | Extender unit in Okadaic Acid biosynthesis. |
| D-Glucose | C₆H₁₂O₆ | A precursor in the total synthesis by Isobe. |
| Methanol | CH₄O | Solvent used for extraction. |
| Dichloromethane | CH₂Cl₂ | Solvent used for liquid-liquid partitioning. |
Analytical Techniques and Detection Methodologies in Research
Chromatographic Techniques for Qualitative and Quantitative Analysis
Chromatographic methods are instrumental in separating okadaic acid from complex matrices and providing detailed quantitative data. These techniques are often considered the gold standard for confirmatory analysis.
High-Performance Liquid Chromatography (HPLC) with Various Detectors
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of okadaic acid. mdpi.com This technique separates compounds based on their interaction with a stationary phase and a mobile phase. For the detection of okadaic acid, which lacks a strong chromophore, derivatization is often necessary to enhance its detectability by common HPLC detectors.
One widely used approach involves pre-column derivatization with a fluorescent tag, such as 9-anthryldiazomethane (B78999) (ADAM). nih.govtandfonline.com The resulting fluorescent ester can then be detected with high sensitivity using a fluorescence detector (FLD). nih.govtandfonline.comoup.com The excitation and emission wavelengths for ADAM derivatives are typically set around 365 nm and 412 nm, respectively. oup.com This method has been successfully applied to determine OA in various samples, including mussels. nih.govtandfonline.com The detection limits for HPLC-FLD can be in the range of 0.015 µg/g of hepatopancreas for okadaic acid. nih.gov
Other derivatizing agents and detectors can also be employed. For instance, pyrene (B120774) and NBD derivatives have been used with fluorescence detection at different wavelengths. oup.com Additionally, HPLC coupled with an ultraviolet (UV) detector has been used, though it is generally less sensitive than fluorescence detection for this application. mdpi.comfrontiersin.org
Interactive Data Table: HPLC-FLD Parameters for Okadaic Acid Analysis
| Parameter | Value | Reference |
|---|---|---|
| Derivatizing Agent | 9-anthryldiazomethane (ADAM) | nih.govtandfonline.com |
| Excitation Wavelength (ADAM) | 365 nm | oup.com |
| Emission Wavelength (ADAM) | 412 nm | oup.com |
| Detection Limit (OA in HP) | 0.015 µg/g | nih.gov |
| Quantification Limit (OA in HP) | 0.050 µg/g | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Research Purposes
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), has become the preferred method for the sensitive and specific determination of okadaic acid and its analogs in research. mdpi.comscirp.orgresearchgate.net This technique combines the separation power of liquid chromatography with the mass-analyzing capability of a mass spectrometer, allowing for highly selective and sensitive detection without the need for derivatization. scirp.orgresearchgate.net
In LC-MS/MS analysis of okadaic acid, electrospray ionization (ESI) in the negative ion mode is commonly used. scirp.orgshimadzu.com The instrument is typically operated in the selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced specificity. scirp.orgnih.gov In negative ion mode, the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 803 is often monitored as the precursor ion for both okadaic acid and its isomers. nih.gov The fragmentation of this precursor ion yields characteristic product ions that are used for confirmation. scirp.orgresearchgate.netnih.gov
LC-MS/MS methods have been developed for the simultaneous determination of okadaic acid and its derivatives, such as dinophysistoxins (DTXs). researchgate.netthaiscience.infonih.gov These methods are highly accurate and can achieve low limits of detection, often in the range of 0.02 to 0.045 µg/kg. nih.govscirp.org
Interactive Data Table: Typical LC-MS/MS Parameters for Okadaic Acid
| Parameter | Setting | Reference |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative | scirp.orgshimadzu.com |
| Precursor Ion (m/z) | 803 [M-H]⁻ | nih.gov |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | scirp.org |
| Limit of Quantification | 0.02 - 0.135 mg/kg | nih.govscirp.org |
| Mobile Phase Additives | Ammonium formate, Formic acid | thaiscience.info |
Immunoassays and Bioassays for Research Screening
Immunoassays and bioassays offer rapid and high-throughput screening alternatives to chromatographic methods. While they may be less specific, their sensitivity and ease of use make them valuable tools in research for initial sample screening.
Enzyme-Linked Immunosorbent Assays (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay for the detection of okadaic acid. attogene.comcreative-diagnostics.comgoldstandarddiagnostics.com This technique relies on the specific binding of an antibody to the target toxin. goldstandarddiagnostics.com The most common format is a competitive ELISA, where free toxin in the sample competes with a labeled toxin for a limited number of antibody binding sites. goldstandarddiagnostics.comwindows.net The resulting signal is inversely proportional to the concentration of okadaic acid in the sample. goldstandarddiagnostics.com
Commercial ELISA kits are available for the quantitative analysis of okadaic acid in various matrices, including shellfish and water samples. attogene.comcreative-diagnostics.comgoldstandarddiagnostics.com These kits typically come in a 96-well microtiter plate format, allowing for the analysis of multiple samples simultaneously. attogene.comwindows.net The detection limits of these assays can be as low as 0.6 ppb in water. creative-diagnostics.com The specificity of the antibodies used can vary, with some cross-reactivity observed with okadaic acid derivatives like dinophysistoxins. nih.gov
Protein Phosphatase Inhibition Assays
Okadaic acid is a potent inhibitor of serine/threonine protein phosphatases, particularly protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). medchemexpress.comcellsignal.combiologists.com This inhibitory activity forms the basis of functional assays for its detection. mdpi.comresearchgate.net The PP2A inhibition assay is particularly common due to the high affinity of okadaic acid for this enzyme, with IC50 values in the sub-nanomolar range. medchemexpress.comcellsignal.com
In these assays, the activity of PP2A is measured in the presence and absence of the sample. goldstandarddiagnostics.com A decrease in phosphatase activity indicates the presence of an inhibitor like okadaic acid. The activity is often monitored using a chromogenic or fluorogenic substrate, such as p-nitrophenyl phosphate (B84403) (pNPP), which produces a colored or fluorescent product upon hydrolysis by the enzyme. researchgate.netnih.gov The inhibition of the enzyme is proportional to the amount of toxin present. goldstandarddiagnostics.com These assays are sensitive, with detection limits reported to be as low as 1 µ g/100 g of mussel tissue. nih.gov
Interactive Data Table: IC50 Values of Okadaic Acid for Protein Phosphatases
| Protein Phosphatase | IC50 (nM) | Reference |
|---|---|---|
| PP1 | 15-50 | medchemexpress.comcellsignal.com |
| PP2A | 0.1-0.3 | medchemexpress.comcellsignal.com |
| PP2B | Higher concentrations than PP1/PP2A | cellsignal.com |
| PP2C | Not effectively inhibited | cellsignal.com |
| PP3 | 3.7-4 | medchemexpress.com |
| PP4 | 0.1 | medchemexpress.com |
| PP5 | 3.5 | medchemexpress.com |
Cell-Based Assays for Studying Cellular Responses in Research
Cell-based assays are valuable tools for investigating the cytotoxic and genotoxic effects of okadaic acid and for studying its impact on cellular signaling pathways. biologists.comresearchgate.net These assays provide insights into the biological responses of cells to toxin exposure.
A variety of cell lines have been used in research, including human intestinal cells (Caco-2, HT29-MTX), neuronal cells, hepatocytes, and fibroblast cells. researchgate.netnih.gov The effects of okadaic acid are often dose- and time-dependent and can vary between cell types. researchgate.net
Commonly used cell-based assays include:
Cytotoxicity assays: These measure cell viability and proliferation. For example, the neutral red uptake assay has been used to determine the IC50 values of okadaic acid in different cell lines. nih.gov The MTT assay is another method used to assess cell viability. biologists.comresearchgate.net
Genotoxicity assays: The comet assay is employed to assess DNA damage induced by okadaic acid. researchgate.netnih.gov
Apoptosis assays: Flow cytometry can be used to quantify apoptosis and necrosis in cells exposed to the toxin. nih.gov
Reporter gene assays: These assays can be used to study the effect of okadaic acid on specific signaling pathways. For instance, a GFP-based reporter system has been used to show that okadaic acid can stabilize certain mRNAs. oup.comscispace.com
These assays have revealed that okadaic acid can induce cytotoxic and genotoxic effects, alter gene expression, and induce apoptosis through various cellular mechanisms. researchgate.netnih.gov
Derivatives, Analogues, and Structure Activity Relationship Sar Studies for Research Applications
Structural Modifications and Design of Okadaic Acid Analogues
The intricate structure of okadaic acid has been a subject of numerous synthetic efforts, not only to achieve its total synthesis but also to create a variety of analogues. wikipedia.org Structural modifications have been systematically introduced at various positions to probe their impact on phosphatase inhibition. Key areas of modification include:
The C1 Carboxyl Group: This functional group is a primary target for modification. Esterification, such as the formation of methyl okadate, has been shown to dramatically reduce inhibitory activity, indicating the critical role of the free carboxylic acid in binding to the phosphatases. nih.govimrpress.com
Hydroxyl Groups: Okadaic acid possesses several hydroxyl groups (at C2, C7, C24, and C27) that are important for its activity. imrpress.comnih.gov Modifications at these positions, such as deoxy- or acyloxy- substitutions, have been explored. For example, 7-deoxy-OA and 2-deoxy-OA show reduced, but still significant, affinity for PP2A. nih.govnih.gov
The Molecular Backbone: Synthetic chemists have created truncated analogues that contain only portions of the okadaic acid structure. For instance, fragments corresponding to the C1-C14 and C15-C26 sections have been synthesized to determine the minimal structural components required for inhibition. nih.govuci.edu Studies on dinophysistoxins (DTXs), which are naturally occurring analogues of okadaic acid differing in methylation patterns (e.g., DTX1 is 35-methyl-OA), have also provided valuable insights. mdpi.comnih.gov
The synthesis of these analogues is a complex undertaking, often involving dozens of steps to construct the polyether backbone and install the correct stereochemistry. wikipedia.org These efforts are essential for building a detailed understanding of how the molecule's three-dimensional shape and functional group placement contribute to its potent biological profile. researchgate.net
Investigation of Differential Potency and Selectivity of Analogues Towards PPs
Structure-activity relationship (SAR) studies have been instrumental in mapping the pharmacophore of okadaic acid. These studies reveal how structural changes influence the potency and selectivity of inhibition towards PP1 and PP2A. Okadaic acid itself exhibits a strong preference for PP2A, with IC50 values in the sub-nanomolar range, making it approximately 10 to 100 times more potent against PP2A than PP1. mdpi.comimrpress.com
Key findings from SAR studies include:
The free carboxyl group at C1 is essential for high-affinity binding to PP2A. nih.govimrpress.com
Modifications in the "tail region" (C31 and C35) can differentially affect binding to PP1 versus PP2A. For example, the order of potency for PP1 is OA > DTX1 > DTX2, whereas for PP2A it is DTX1 > OA > DTX2, suggesting that methylation at C35 influences selectivity. mdpi.comnih.gov
Even minor stereochemical changes can have a significant impact. The synthetic analogue 2-epi-DTX2, for instance, is a much weaker inhibitor than the natural toxins. mdpi.comsemanticscholar.org
These differential effects highlight the subtle differences in the inhibitor binding sites of PP1 and PP2A, which can be exploited in the design of more selective compounds.
Table 1: Inhibitory Potency of Okadaic Acid and Its Analogues against PP1 and PP2A
| Compound | Modification from Okadaic Acid | IC50 for PP1 (nM) | IC50 for PP2A (nM) |
|---|---|---|---|
| Okadaic Acid (OA) | - | ~20 | ~0.2 |
| Dinophysistoxin-1 (DTX1) | 35-methyl | > Okadaic Acid | < Okadaic Acid |
| 7-deoxy-OA | Removal of C7 hydroxyl | - | 69 pM (Ki) |
| Methyl okadate | C1 methyl ester | - | >100 nM (Ki) |
Data sourced from multiple studies and may represent approximate or relative values. nih.govimrpress.comnih.gov
Future Directions in Okadaic Acid Research
Elucidation of Novel Cellular and Molecular Targets
While the primary targets of okadaic acid are PP1 and PP2A, research continues to uncover a broader range of effects, suggesting more complex molecular interactions. wikipedia.orgmdpi.com Future investigations are focused on identifying novel cellular and molecular targets to build a more comprehensive understanding of its biological activities.
Beyond its well-documented inhibition of PP1 and PP2A, okadaic acid has been shown to inhibit other PPP-family phosphatases such as PP4 and PP5. mdpi.commdpi.comnih.gov The extent and biological significance of this inhibition, particularly in living cells, remain a key area of future research. For instance, some studies suggest that most of the widely used phosphatase inhibitors, including okadaic acid, act against a range of phosphatases including PP1, PP2A, PP4, PP5, and PP6. nih.gov
Recent studies have also pointed towards okadaic acid's ability to induce cellular events beyond direct phosphatase inhibition. For example, transcriptomic analyses have revealed that okadaic acid can induce the expression of genes related to the unfolded protein response, ER stress, and cholesterol synthesis. nih.gov Furthermore, there is evidence suggesting that okadaic acid may affect cellular processes like ferroptosis, an iron-dependent form of cell death. nih.govresearchgate.net The direct molecular initiators of these downstream effects are still being elucidated. The self-association of okadaic acid into dimers or other oligomeric forms may also play a role in its transport across cell membranes and its interaction with cellular components, a phenomenon that warrants further investigation. mdpi.comnih.gov
Advancements in Synthetic Approaches for Analog Generation
The complex structure of okadaic acid presents a significant synthetic challenge. acs.org However, advancements in total synthesis are crucial for generating analogs that can help to dissect the structural basis for its interaction with phosphatases and to develop more selective inhibitors. acs.orgnih.gov
The first total synthesis of okadaic acid was a landmark achievement, and subsequent efforts have focused on improving efficiency and flexibility. wikipedia.org Modern synthetic strategies aim to reduce the number of steps and allow for the late-stage introduction of structural modifications. wikipedia.orgacs.org This flexibility is key to creating a library of okadaic acid analogs. For example, the Forsyth synthesis was designed to facilitate structural changes before the major fragments of the molecule were joined together. wikipedia.org
These synthetic advancements enable detailed structure-activity relationship (SAR) studies. By systematically modifying different parts of the okadaic acid molecule, researchers can identify the key functional groups responsible for phosphatase binding and inhibition. nih.gov For instance, studies have shown that the carboxylic acid "head region" is a primary pharmacophore for protein phosphatases. nih.gov The generation of analogs with altered selectivity for different phosphatase subtypes (e.g., PP1 vs. PP2A) is a major goal, which will provide more precise tools for cellular studies. nih.gov
Refinement of Research Models for Specific Biological Processes
To better understand the effects of okadaic acid in a context that more closely mimics human physiology, researchers are moving beyond traditional 2D cell cultures to more complex and refined models.
3D Cell Cultures and Organoids: Human cerebral organoids have been used to create models of Alzheimer's disease-like pathology by exposing them to okadaic acid. mdpi.comnih.gov These 3D structures recapitulate key features of the disease, such as amyloid-beta plaque deposits and neurofibrillary tangles. mdpi.com Similarly, mouse intestinal organoids have been employed to investigate the toxicological mechanisms of okadaic acid, revealing its impact on cellular metabolism and energy production. frontiersin.orgnih.govmdpi.com These organoid models provide a more physiologically relevant system for studying cellular responses to okadaic acid. mdpi.comfrontiersin.org
Specialized Cell Lines: Specific cell lines continue to be valuable tools. For example, human liver HepaRG cells are used to study the hepatic effects of okadaic acid, providing insights into its impact on energy homeostasis and the cytoskeleton. excli.de Caco-2 cells, a human colon adenocarcinoma cell line, are frequently used to model the intestinal barrier and study the immune and transcriptomic effects of okadaic acid. nih.govnih.govresearchgate.net Mast cells also serve as an excellent in vitro model for studying the role of protein phosphorylation in distinct signaling pathways. nih.gov
In Vivo Models: Animal models, such as the zebrafish, are being developed as robust systems for studying the effects of okadaic acid. nih.govresearchgate.net The zebrafish model of Alzheimer's disease, induced by okadaic acid, has been used to screen for potential therapeutic compounds and to investigate the underlying molecular mechanisms of the disease. nih.govresearchgate.net
Integration with Omics Technologies (e.g., Proteomics, Transcriptomics) in Research
The advent of "omics" technologies has revolutionized the study of okadaic acid, allowing for a global, unbiased view of its cellular effects.
Proteomics: Proteomic analyses have been instrumental in identifying broad changes in protein expression following okadaic acid exposure. Studies in mouse intestines and human liver cells have revealed that okadaic acid alters the abundance of proteins involved in a wide range of cellular functions. excli.denih.gov
| Study Focus | Model System | Key Protein Categories Affected | Reference |
| Hepatic Effects | Human HepaRG Liver Cells | Energy homeostasis, lipid metabolism, cytoskeleton | excli.de |
| Intestinal Toxicity | Mouse Small Intestine | Macromolecular metabolism, cytoskeleton, signal transduction, oxidative stress | nih.govxmu.edu.cn |
| Bivalve Response | Scallop Chlamys farreri | Cytoskeleton, cell adhesion, energy metabolism, phagosomes | frontiersin.org |
| Bivalve Response | Mussel Mytilus galloprovincialis | Various molecular pathways in gills and digestive gland | frontiersin.org |
Transcriptomics: Transcriptomic studies, which analyze changes in messenger RNA (mRNA) expression, have provided further insights into the molecular pathways perturbed by okadaic acid. nih.govnih.gov These analyses have shown that okadaic acid can induce genes related to inflammatory responses, apoptosis, and cellular stress. nih.govnih.govresearchgate.net In human vascular endothelial cells, transcriptomic analysis revealed significant changes in genes associated with cell growth, DNA damage response, and angiogenesis. researchgate.net
| Study Focus | Model System | Key Pathway/Gene Categories Affected | Reference |
| Modes of Action | Caco-2 Cells | Hypoxia-related pathways, unfolded protein response, ER stress | nih.gov |
| Immune Effects | Caco-2 Cells | Inflammatory factors, heat shock proteins, zinc finger proteins, ferroptosis | nih.govresearchgate.net |
| Vascular Toxicity | Human Vascular Endothelial Cells | Cell growth, DNA damage response, angiogenesis, inflammatory pathways | researchgate.net |
| Intestinal Toxicity | Mouse Intestine Organoids | Cellular metabolism, energy production | nih.govmdpi.com |
The integration of these omics technologies provides a powerful approach to identify novel biomarkers and to understand the complex network of events triggered by okadaic acid. nih.gov
Exploration of Okadaic Acid in Understanding Fundamental Biological Principles
Due to its potent and specific inhibitory action on key phosphatases, okadaic acid remains an indispensable tool for investigating a wide array of fundamental biological processes that are regulated by protein phosphorylation. nih.govnih.govingentaconnect.com
Cell Cycle and Signal Transduction: Reversible protein phosphorylation is central to the regulation of the cell cycle and intracellular signal transduction. nih.gov Okadaic acid allows researchers to artificially increase protein phosphorylation, helping to identify the roles of PP1 and PP2A in these critical processes. nih.govscispace.com For example, it has been used to study the Hippo pathway, a crucial signaling network that controls organ size. mdpi.com
Memory Formation: The processes of learning and memory are believed to involve synaptic modifications that are dependent on protein phosphorylation. Studies using okadaic acid infusions into the hippocampus have helped to elucidate the roles of PP1 and PP2A in memory consolidation, revealing their complex influence on both short-term and long-term memory. redalyc.org
Neurodegenerative Disease Research: Okadaic acid's ability to induce hyperphosphorylation of proteins like tau has made it a valuable tool for modeling aspects of neurodegenerative diseases, particularly Alzheimer's disease. nih.govresearchgate.net By creating cellular and animal models that exhibit disease-like pathologies, researchers can study the mechanisms of neurodegeneration and screen for potential therapeutic agents. mdpi.commdpi.com
Other Cellular Processes: The utility of okadaic acid extends to numerous other areas of cell biology. It has been used to suggest that insulin's effect on glucose transport is stimulated by a phosphorylation event and to probe the regulation of cytoskeletal dynamics and apoptosis. mdpi.comscispace.com Its continued use will undoubtedly lead to further discoveries about the fundamental principles that govern cellular life.
Q & A
Q. What is the biochemical role of okadaic acid, potassium salt in phosphatase inhibition, and how should it be applied experimentally?
Okadaic acid, potassium salt is a potent inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A), which are critical regulators of cellular signaling. Its mechanism involves binding to the catalytic subunits of these phosphatases, blocking dephosphorylation of serine/threonine residues. For experimental use, dissolve the compound in organic solvents (e.g., ethanol or methanol) at concentrations ranging from 1–100 nM, depending on the cell type and assay duration. Pre-treat cells for 30–60 minutes to ensure effective inhibition .
Q. How does the potassium salt form compare to other salt forms (e.g., sodium or ammonium) in stability and solubility?
The potassium salt offers enhanced stability in stock solutions compared to the free acid, particularly in organic solvents like DMSO or methanol. While sodium and ammonium salts are also water-soluble, the potassium salt is preferred for long-term storage due to reduced degradation. Solubility in aqueous buffers is limited; thus, prepare working solutions in ethanol/methanol and dilute into cell culture media (<1% solvent concentration to avoid cytotoxicity) .
Q. What are the primary applications of okadaic acid, potassium salt in cell biology studies?
It is widely used to:
- Induce hyperphosphorylation of proteins (e.g., tau in Alzheimer’s models) by blocking PP1/PP2A activity .
- Study cell cycle regulation, as phosphatase inhibition can trigger G2/M arrest .
- Investigate tumor promotion mechanisms via sustained kinase signaling .
Advanced Research Questions
Q. How can researchers address contradictory data on okadaic acid’s role in oxidative stress and NF-κB activation?
Okadaic acid indirectly activates NF-κB by inducing reactive oxygen species (ROS) production rather than directly inhibiting IκB-α phosphatases. To validate this, combine okadaic acid treatment with ROS scavengers (e.g., pyrrolidine dithiocarbamate) and measure H2O2/superoxide levels via fluorescence probes (e.g., DCFDA). Parallel experiments using calyculin A (another phosphatase inhibitor) can confirm ROS-mediated effects .
Q. What experimental design considerations are critical for modeling Alzheimer’s disease using okadaic acid, potassium salt?
In vivo models require intracerebral microinjection of okadaic acid (e.g., 100–200 ng/rat) combined with hypoxia (8–10% O2 for 4–6 hours) to replicate amyloid-β aggregation and tau hyperphosphorylation. Post-treatment, assess cognitive deficits via Morris water maze and quantify biomarkers (e.g., acetylcholinesterase activity, oxidative stress markers) in hippocampal tissue .
Q. How can okadaic acid, potassium salt be optimized in biosensing applications for toxin detection?
Functionalize lanthanide-doped nanoparticles with anti-okadaic acid antibodies (1 mg LaNP in borate buffer, pH 8.0). Use AlexaFluor488-conjugated Fab fragments for competitive assays. Titrate okadaic acid (10–100 ng/mL) and measure fluorescence quenching to establish a calibration curve. This method achieves high sensitivity (LOD < 1 ng/mL) in shellfish toxin detection .
Q. What are the limitations of okadaic acid in studying phosphatase-independent pathways?
Okadaic acid’s tumor-promoting activity may confound results due to ROS generation. To isolate phosphatase-specific effects, use mutant cell lines lacking PP1/PP2A or combine with kinase inhibitors (e.g., staurosporine). Parallel experiments with non-toxic phosphatase inhibitors (e.g., fostriecin) can clarify mechanisms .
Methodological Best Practices
- Storage : Store lyophilized powder at -20°C; reconstituted solutions in organic solvents are stable at -80°C for 6 months .
- Toxicity Screening : Use gastrointestinal (Caco-2) and hepatic (HepG2) cell models to assess toxin uptake and metabolism, as recommended by the BfR .
- Dose-Response Calibration : Pre-test concentrations (1–500 nM) to avoid off-target effects, especially in primary neurons, which are highly sensitive to phosphatase inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
